molecular formula C8H5BrClNO4 B1386334 Methyl 5-bromo-2-chloro-3-nitrobenzoate CAS No. 124371-59-1

Methyl 5-bromo-2-chloro-3-nitrobenzoate

Cat. No.: B1386334
CAS No.: 124371-59-1
M. Wt: 294.48 g/mol
InChI Key: XVVAOPFGJSBHMS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 and a molecular weight of 294.49 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and chlorination of methyl benzoate. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing bromine or chlorine.

    Reduction: Methyl 5-bromo-2-chloro-3-aminobenzoate.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-nitrobenzoate finds diverse applications in various research fields:

Organic Chemistry

  • Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : Its unique structure allows for various substitution reactions, making it valuable for studying reaction mechanisms.

Biological Research

  • Enzyme Inhibition Studies : The compound is utilized to investigate enzyme inhibitors, helping in the development of new therapeutic agents.
  • Biochemical Assays : It acts as a probe in biochemical assays to study protein-ligand interactions.

Pharmaceutical Development

  • Drug Synthesis : It is used as a precursor for synthesizing potential anti-inflammatory and analgesic drugs, highlighting its significance in medicinal chemistry.

Industrial Applications

  • Agrochemicals Production : The compound is employed in the synthesis of agrochemicals, contributing to agricultural advancements.
  • Dyes and Pigments : It is also used in producing dyes and pigments due to its chemical properties .

Case Study 1: Synthesis of Antidiabetic Compounds

A notable application of this compound is its role as an intermediate in synthesizing SGLT2 inhibitors, which are currently under investigation for diabetes treatment. The synthetic route involves multiple steps including nitration and bromination, demonstrating high scalability with significant yield improvements .

StepReaction TypeYield
NitrationMethyl Benzoate + HNO₃/H₂SO₄High
BrominationNitrated Product + Br₂Moderate
ChlorinationBrominated Product + Cl₂High

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit promising activity as enzyme inhibitors. These studies are crucial for developing new therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-3-nitrobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro, bromo, and chloro). These groups make the aromatic ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-chloro-3-nitrobenzoate is unique due to the combination of bromine, chlorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research.

Biological Activity

Methyl 5-bromo-2-chloro-3-nitrobenzoate (C8H6BrClN2O2) is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC8H6BrClN2O2
Molecular Weight251.50 g/mol
Boiling PointNot specified
DensityNot specified

The presence of bromine, chlorine, and nitro groups in its structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, including both bacteria and fungi. The proposed mechanism involves disrupting microbial cell membranes or interfering with essential metabolic pathways.
  • Antioxidant Properties : The nitro group may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is vital for protecting cells from damage associated with various diseases.

1. Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory effects. In animal models, administration of this compound led to a marked reduction in inflammatory markers, such as cytokines. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.

2. Antimicrobial Efficacy

In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial activity suggests potential applications in developing new antibiotics or antiseptics.

3. Antioxidant Activity

The antioxidant properties attributed to this compound may help mitigate oxidative stress-related diseases. Studies have shown its effectiveness in scavenging free radicals, which is crucial for cellular protection.

Case Studies

Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation compared to control groups. The reduction in cytokine levels was noted as a primary mechanism behind its anti-inflammatory effects.

Antimicrobial Efficacy : In vitro assays revealed that this compound effectively inhibited the growth of various bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to explore its efficacy against a broader range of pathogens.

Applications in Medicine

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Pain Management : Its anti-inflammatory properties could be explored for treating chronic pain conditions.
  • Infection Control : The antimicrobial activity suggests potential use in developing new antibiotics or antiseptics.
  • Antioxidant Therapies : Its ability to scavenge free radicals may be beneficial in formulating supplements aimed at reducing oxidative stress-related diseases.

Properties

IUPAC Name

methyl 5-bromo-2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVAOPFGJSBHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 ml of concentrated sulfuric acid are added dropwise to 51.0 g (0.182 mol) of 5-bromo-2-chloro-3-nitrobenzoic acid and 500 ml of methanol. The mixture is then boiled under reflux for 16 hours and subsequently cooled with an ice bath and the resulting precipitate is isolated by filtration. The mother liquor is concentrated, water is added and the resulting precipitate is isolated by filtration.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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